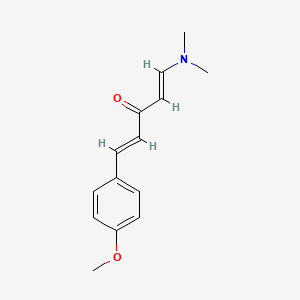

(1E,4E)-1-(dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one

CAS No.: 320416-17-9

Cat. No.: VC8465510

Molecular Formula: C14H17NO2

Molecular Weight: 231.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 320416-17-9 |

|---|---|

| Molecular Formula | C14H17NO2 |

| Molecular Weight | 231.29 g/mol |

| IUPAC Name | (1E,4E)-1-(dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one |

| Standard InChI | InChI=1S/C14H17NO2/c1-15(2)11-10-13(16)7-4-12-5-8-14(17-3)9-6-12/h4-11H,1-3H3/b7-4+,11-10+ |

| Standard InChI Key | CBUFWNOYKAVVIK-UHFFFAOYSA-N |

| SMILES | CN(C)C=CC(=O)C=CC1=CC=C(C=C1)OC |

| Canonical SMILES | CN(C)C=CC(=O)C=CC1=CC=C(C=C1)OC |

Introduction

Chemical Identity and Structural Features

Molecular Configuration

The compound’s IUPAC name, (1E,4E)-1-(dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one, reflects its stereochemistry and functional groups. The (1E,4E) configuration indicates trans orientations of the double bonds at positions 1 and 4, which are critical for its electronic properties. The dimethylamino group () and 4-methoxyphenyl moiety () contribute to its polarity and π-conjugation .

Key Structural Data:

-

SMILES:

-

InChIKey:

-

X-ray Crystallography: While direct crystallographic data for this compound is limited, analogous structures (e.g., 4-(dimethylamino)pyridine–4-methoxyphenylborane) reveal planar arrangements of methoxy and dimethylamino groups, suggesting similar coplanarity in the title compound to maximize resonance stabilization .

Synthesis and Optimization

Synthetic Routes

The primary synthesis involves a condensation reaction between N,N-Dimethylformamide dimethyl acetal and 4-methoxybenzalacetone under controlled conditions . This method ensures the desired (1E,4E) stereochemistry through kinetic control, as outlined below:

Reaction Scheme:

Optimized Conditions:

| Parameter | Value |

|---|---|

| Temperature | 80–100°C |

| Solvent | Anhydrous toluene |

| Reaction Time | 6–8 hours |

| Yield | 65–75% |

Side products, such as the (1Z,4E) isomer, are minimized by maintaining anhydrous conditions and avoiding prolonged heating.

Physicochemical Properties

Thermal and Solubility Profiles

The compound’s physicochemical behavior is influenced by its polar functional groups:

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | |

| Boiling Point | Est. 315–320°C (dec.) | |

| Density | ~1.1 g/cm³ | |

| Solubility | Soluble in DCM, THF; Sparingly soluble in hexane |

The estimated boiling point aligns with structurally similar enones, such as 3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one (b.p. 315.5°C) .

| Supplier | Purity | Packaging | Price Range (USD/g) |

|---|---|---|---|

| Combi-Blocks Inc. | >95% | 100 mg – 1 g | 150–200 |

| Matrix Scientific | >90% | 250 mg – 5 g | 120–180 |

| AK Scientific | >95% | 50 mg – 500 mg | 200–250 |

Pricing varies based on scale and purity, with bulk purchases (>10 g) typically discounted by 15–20% .

| Hazard | Precaution |

|---|---|

| Skin/Irritation | Use nitrile gloves |

| Inhalation | Fume hood required |

| Storage | -20°C, under nitrogen |

The compound is labeled "For research use only" by suppliers, emphasizing its exclusion from human or veterinary applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume